molecular formula C11H10F6N2O3 B068620 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate CAS No. 181828-01-3

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate

Cat. No.: B068620
CAS No.: 181828-01-3
M. Wt: 332.2 g/mol
InChI Key: GOSOPAPEXLJAEZ-UHFFFAOYSA-M
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Description

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate is a highly reactive and efficient reagent designed for the trifluoroacetylation of amines, amino acids, and other nucleophilic functional groups. Its core research value lies in its role as a superior trifluoroacetylating agent, where it functions by transferring the trifluoroacetyl (TFA) group to the target molecule. The mechanism is driven by the activated ester nature of the 1-(trifluoroacetyl)pyridinium moiety, which is an excellent leaving group, facilitating a rapid and high-yield acylation reaction under mild conditions. A primary application is in peptide synthesis for the introduction of the trifluoroacetyl (Tfa) protecting group for the side-chain amine of lysine or the N-terminus. The Tfa group is notably stable towards acidolysis but can be cleanly removed under mild basic conditions, providing orthogonal protection strategies that are crucial for the synthesis of complex peptides. Furthermore, this compound finds utility in the derivatization of biomolecules for mass spectrometry analysis, where the introduction of fluorine atoms enhances detection sensitivity. Its inherent trifluoroacetate counterion often improves solubility in organic solvents, streamlining reaction workup. This reagent is an indispensable tool for chemists and biochemists engaged in advanced synthetic methodology, proteomics, and the development of novel pharmaceutical compounds.

Properties

IUPAC Name

1-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N2O.C2HF3O2/c1-13(2)7-3-5-14(6-4-7)8(15)9(10,11)12;3-2(4,5)1(6)7/h3-6H,1-2H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSOPAPEXLJAEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446230
Record name 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181828-01-3
Record name 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
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Preparation Methods

Direct Trifluoroacetylation of 4-Dimethylaminopyridine

The most widely documented method involves the direct trifluoroacetylation of 4-dimethylaminopyridine (DMAP) using trifluoroacetic anhydride (TFAA) in anhydrous xylene. This one-step procedure proceeds via nucleophilic acyl substitution, where the tertiary amine of DMAP attacks the electrophilic carbonyl carbon of TFAA. The reaction generates the pyridinium trifluoroacetate salt as a stable crystalline solid.

Procedure :

  • Reagent Preparation : DMAP (1833 mg, 15 mmol) is dissolved in dry xylene (30 mL) under inert atmosphere.

  • TFAA Addition : TFAA (3150 mg, 15 mmol) is added dropwise at 0°C, resulting in an exothermic reaction that forms a orange suspension.

  • Reaction Completion : The mixture is stirred at room temperature for 30 minutes, followed by refluxing for 18 hours to ensure complete conversion.

  • Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in dichloromethane (100 mL). The organic layer is washed with 20% aqueous Na₂CO₃ (50 mL) to neutralize excess TFAA, dried over Na₂SO₄, and concentrated.

  • Purification : Column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 3:1 → ethyl acetate) yields the title compound as a white crystalline solid (1167 mg, 87%).

Key Data :

ParameterValueSource
Yield87%
Melting Point98–99°C
IR (KBr)1680 cm⁻¹ (C=O stretch)
¹H NMR (CDCl₃)δ 8.97 (q, J = 2.0 Hz, H-2)

Alternative Solvent Systems and Catalysis

While xylene is the solvent of choice in the canonical method, tetrahydrofuran (THF) has been explored for enhanced solubility of DMAP. However, prolonged reflux in THF (>24 hours) reduces yield (≤70%) due to competitive decomposition pathways. Catalytic amounts of tetrabutylammonium fluoride (TBAF) have been trialed to accelerate trifluoroacetylation, but this approach introduces side products from fluoride-mediated desilylation.

Industrial-Scale Adaptations

Continuous-Flow Synthesis

Recent patents describe a continuous-flow variant to improve safety and scalability. Key modifications include:

  • Reactor Design : Tubular reactors with precise temperature control (40–60°C) prevent exothermic runaway.

  • Residence Time : 2–4 hours under pressurized conditions (3–5 bar) achieves >90% conversion.

  • In-Line Quenching : Automated neutralization with aqueous Na₂CO₃ minimizes manual handling of corrosive intermediates.

Purity Optimization and Characterization

Chromatographic Refinement

The crude product often contains residual DMAP (<5%) and trifluoroacetic acid (<3%). Sequential silica gel chromatography (hexane/EtOAc gradient) elevates purity to >99%, as confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR : The downfield shift of H-2 (δ 8.97 ppm) confirms pyridinium ring formation.

  • ¹⁹F NMR : Two distinct signals at δ -75.2 ppm (CF₃COO⁻) and -72.8 ppm (CF₃CO-pyridinium) validate the structure.

Challenges and Mitigation Strategies

Moisture Sensitivity

The trifluoroacetyl group is highly susceptible to hydrolysis. Strict anhydrous conditions (Aw < 0.1%) are mandatory during synthesis.

Byproduct Formation

Trace amounts of N-trifluoroacetyl-DMAP (≤2%) may form via O→N acyl migration. This impurity is removed via recrystallization from n-hexane/EtOAc (1:1).

Industrial Applications and Derivatives

Nucleophilic Substitution Reactions

The compound serves as a trifluoroacetylating agent for alcohols, thiols, and amines, enabling synthesis of:

  • Pharmaceuticals : Trifluoroacetyl-protected amines in kinase inhibitors.

  • Agrochemicals : Thioether derivatives with enhanced metabolic stability .

Chemical Reactions Analysis

Acylation Reactions

TAPT serves as a potent acylating agent, transferring its trifluoroacetyl group to nucleophiles. Key applications include:

Reaction with Amines

  • Mechanism : The electrophilic trifluoroacetyl group reacts with amines to form trifluoroacetamide derivatives.

  • Example : Trifluoroacetylation of 4-dimethylaminoquinoline in xylene under reflux (18 h) yields 3-trifluoroacetyl-N,N-dimethyl-4-quinolylamine with 87% efficiency .

SubstrateProductConditionsYield
4-Dimethylaminoquinoline3-Trifluoroacetylquinoline derivativeXylene, reflux87%

Reaction with Alcohols/Phenols

  • TAPT facilitates esterification via nucleophilic attack. For example, alcoholysis with n-propanol under reflux produces trifluoroacetylated ethers (72% yield) .

Nucleophilic Substitution Reactions

The pyridinium ring in TAPT undergoes aromatic substitution with diverse nucleophiles:

Amine Exchange

  • Primary and secondary amines displace the dimethylamino group. For instance, reaction with benzylamine at room temperature yields 96% product .

Nucleophile (Amine)ConditionsProduct Yield
BenzylamineRT, MeCN, 4 h96%
EthylamineRT, MeCN, 4 h93%

Thiol and Phenol Substitution

  • Thiols and phenols replace the dimethylamino group under mild conditions. Reaction with p-methoxyphenol produces aryl ethers in 77% yield .

Electrophilic Trifluoromethylation

  • In the presence of fluoride ions, TAPT activates reagents like Ruppert-Prakash (TMSCF₃) for CF₃ transfer to imines or carbonyl compounds .

Mechanistic Pathway

  • Activation : Fluoride ions abstract a proton from TMSCF₃, generating CF₃⁻.

  • Transfer : CF₃⁻ attacks electrophilic substrates (e.g., iminium ions), forming trifluoromethylated products .

Synthetic Utility in Heterocycle Formation

TAPT enables access to fluorinated heterocycles, critical in pharmaceuticals:

Quinoline Derivatives

  • Trifluoroacetylation of quinolines occurs selectively at the pyridine ring, a rare reactivity exploited to synthesize antimicrobial agents .

Comparative Reactivity

TAPT outperforms traditional acylating agents due to its trifluoroacetyl group’s electron-withdrawing effect:

AgentReactivity with AminesFluorination Efficiency
TAPTHighExcellent
Acetic AnhydrideModerateNone
Trifluoroacetic AnhydrideHighModerate

This comprehensive analysis underscores TAPT’s versatility in facilitating electrophilic acylations, nucleophilic substitutions, and catalytic trifluoromethylations, underpinning its value in synthetic organic chemistry.

Scientific Research Applications

Organic Synthesis

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium trifluoroacetate serves as a powerful electrophilic acylating agent. It is particularly useful for the selective acylation of amines and alcohols, allowing for the introduction of trifluoroacetyl groups into various substrates. This property is exploited in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study:
In a study involving the synthesis of 3-trifluoroacetyl-4-quinolylamines, the compound was successfully used to acylate N,N-dimethyl-4-quinolylamine to yield high product yields (up to 89%) under optimized conditions .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to modify biological molecules selectively. Its trifluoroacetyl group enhances lipophilicity and bioavailability, making it suitable for drug development.

Case Study:
Research indicates that this compound can be utilized to create new therapeutic agents targeting specific receptors in the central nervous system. Its cytotoxicity against cancer cell lines has been investigated, revealing potential applications in oncology .

Polymer Science

In polymer chemistry, this compound is employed as a coupling agent in the synthesis of block copolypeptides and polypeptoids. Its ability to facilitate chemical ligation techniques allows for the construction of complex polymer architectures.

Data Table: Polymerization Yields

Polymer TypeYield (%)
Block Copolypeptides88
Polypeptoids83
Block Copolypept(o)ides89

These results demonstrate the effectiveness of this compound in achieving high yields during polymer synthesis .

Mechanism of Action

The mechanism by which 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dimethylamino group enhances the compound’s ability to interact with biological membranes and proteins, facilitating its biological activity.

Comparison with Similar Compounds

A. Substituent Effects

Alkyl Chain Length and Functional Groups: Shorter chains (e.g., 2-methoxyethyl in 15) result in oily states due to reduced intermolecular forces . Bulky groups (e.g., 4-phenoxybutyl in 19) increase molecular weight and enhance crystallinity, leading to higher melting points (e.g., 128–130°C for 20) . Functional groups like cyano (in 22) introduce reactivity for further chemical modifications .

Hydrophilic vs. Hydrophobic Groups: Hydroxyethyl (in 9) improves water solubility, whereas phenoxybutyl (in 19) enhances hydrophobicity, impacting biological activity .

B. Counterion Effects

Trifluoroacetate (CF₃COO⁻) :

  • Common in synthesis reagents (e.g., target compound) due to its stability and role as a leaving group .
  • Lowers melting points compared to bulkier anions (e.g., PF₆⁻) .

Tetrafluoroborate (BF₄⁻) and Hexafluorophosphate (PF₆⁻) :

  • Increase hydrophobicity, making compounds suitable as ionic liquids or antibacterial agents (e.g., 19 and 22 ) .
  • PF₆⁻ salts generally exhibit higher thermal stability .

Functional Differences

Antibacterial Activity: Compounds with tetrafluoroborate counterions (e.g., 19) show significant antibacterial effects against S. racemosum and P. aeruginosa at 1 mg/mL . The target compound lacks reported bioactivity, emphasizing its role in synthesis.

Synthetic Utility: The target compound’s trifluoroacetyl group facilitates nucleophilic substitution in trifluoromethylation reactions . Cyano-containing analogs (e.g., 22) may enable click chemistry or coordination-based applications .

Biological Activity

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium trifluoroacetate, a pyridine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroacetyl group and a dimethylamino moiety attached to a pyridine ring. Its molecular formula is C₉H₈F₆N₁O₂, and it exhibits significant lipophilicity due to the trifluoromethyl groups, which can enhance membrane permeability.

PropertyValue
Molecular Weight253.17 g/mol
CAS Number185057-53-8
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-dimethylaminopyridine with trifluoroacetic anhydride. The process can be optimized through various methods including microwave-assisted synthesis to improve yield and reduce reaction time.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-(Trifluoroacetyl)-4-DMAPHCT-11612.5Topoisomerase inhibition
1-Methyl-3-pyridinecarboxamideHepG215.0EGFR TK inhibition
2-FluoropyridineHCT-11618.0Induction of apoptosis

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is mainly attributed to its ability to interact with various biological targets, including:

  • Enzymatic Inhibition : The compound can inhibit enzymes such as topoisomerases and protein kinases that are crucial for DNA replication and cancer cell survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited a dose-dependent inhibition on HCT-116 cells with an IC50 value of approximately 12.5 µM, indicating strong potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models showed that administration of the compound led to significant tumor size reduction compared to control groups, supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate, and how can reaction efficiency be validated?

  • Methodology :

  • Nucleophilic Acylation : React 4-(dimethylamino)pyridine with trifluoroacetic anhydride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ NMR to confirm trifluoroacetyl group incorporation .
  • Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental analysis to verify purity (>95%). For intermediates, employ FT-IR to detect characteristic C=O (1750 cm⁻¹) and CF₃ (1150–1250 cm⁻¹) stretches .

Q. How can researchers address challenges in purifying this compound, particularly residual trifluoroacetic acid (TFA)?

  • Methodology :

  • Lyophilization : After synthesis, dissolve the crude product in water or a water-acetonitrile mixture and lyophilize to remove volatile TFA .
  • Ion-Exchange Chromatography : Use a weak anion-exchange resin to separate the pyridinium salt from TFA. Confirm purity via HPLC with UV detection at 254 nm (≥98% purity threshold) .

Q. Which analytical techniques are critical for characterizing structural and electronic properties?

  • Methodology :

  • ¹H/¹⁹F NMR : Resolve dimethylamino protons (δ 3.0–3.5 ppm) and trifluoroacetyl groups (¹⁹F δ -75 to -80 ppm). Use deuterated DMSO to minimize solvent interference .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals in dichloromethane/hexane mixtures. Compare bond lengths/angles to computational models (e.g., DFT) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states. Compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic acylation) .
  • Experimental Validation : Perform kinetic isotope effect (KIE) studies or in-situ Raman spectroscopy to verify computational predictions .

Q. What reactor design considerations optimize scalability for reactions using this reagent?

  • Methodology :

  • Continuous Flow Reactors : Mitigate exothermicity by controlling residence time and temperature. Use corrosion-resistant materials (e.g., Hastelloy) due to TFA’s acidity .
  • Scale-Up Metrics : Apply dimensionless numbers (e.g., Damköhler, Reynolds) to maintain reaction efficiency during transition from batch to flow .

Q. How does environmental stability (e.g., atmospheric degradation) impact experimental design for long-term studies?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to UV light (290–400 nm) and analyze degradation products via GC-MS. Compare to atmospheric oxidation pathways predicted by computational models .
  • Ecotoxicity Screening : Use Daphnia magna or algal bioassays to assess acute toxicity of degradation byproducts (e.g., trifluoroacetic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
Reactant of Route 2
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate

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